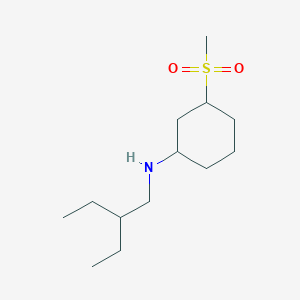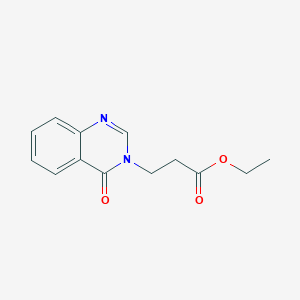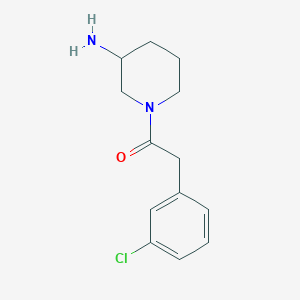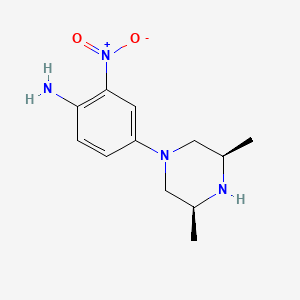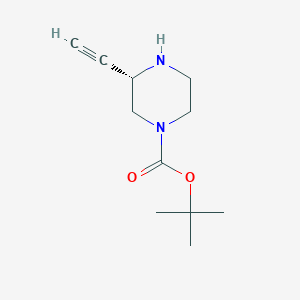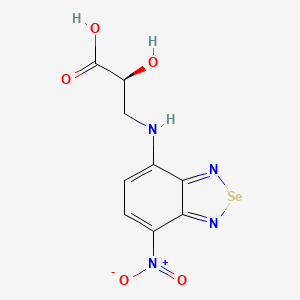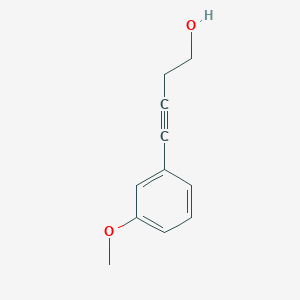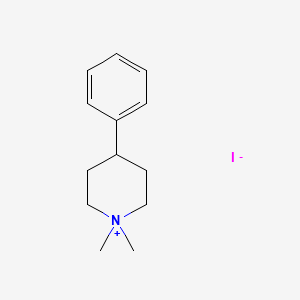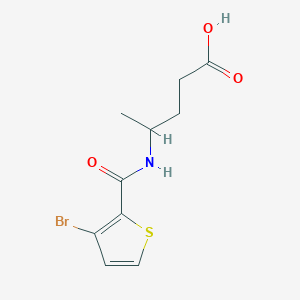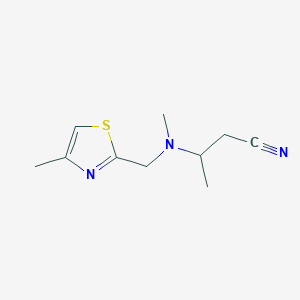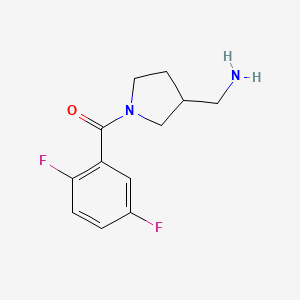
2-Methylquinolin-6-ylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinolin-6-ylzinc bromide is an organozinc compound with the molecular formula C10H8BrNZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylquinolin-6-ylzinc bromide can be synthesized through the reaction of 2-methylquinoline with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylquinolin-6-ylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium catalysts, aryl or vinyl halides, bases such as potassium carbonate or sodium hydroxide.
Conditions: Reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (50-100°C) in solvents like THF or dimethylformamide (DMF).
Major Products
The major products of reactions involving this compound are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
2-Methylquinolin-6-ylzinc bromide has several applications in scientific research:
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of fine chemicals and materials science research.
Mecanismo De Acción
The mechanism of action of 2-Methylquinolin-6-ylzinc bromide in chemical reactions involves the transfer of the quinolinyl group to an electrophilic partner, facilitated by the zinc atom. This process is often catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylquinolin-6-ylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
2-Methylquinolin-6-ylboronic acid: Used in Suzuki-Miyaura coupling reactions but with different reactivity and conditions.
2-Methylquinolin-6-ylstannane: Utilized in Stille coupling reactions.
Uniqueness
2-Methylquinolin-6-ylzinc bromide is unique due to its specific reactivity profile and the mild conditions under which it can operate. Compared to its magnesium and boronic acid counterparts, the zinc reagent often provides better functional group tolerance and higher yields in certain cross-coupling reactions .
Propiedades
Fórmula molecular |
C10H8BrNZn |
|---|---|
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-methyl-6H-quinolin-6-ide |
InChI |
InChI=1S/C10H8N.BrH.Zn/c1-8-6-7-9-4-2-3-5-10(9)11-8;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MCKPMYPLLGHMFY-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC2=C(C=C1)C=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


